2-(8-((5-chloro-2-methoxyphenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
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Overview
Description
2-(8-((5-chloro-2-methoxyphenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a purine core substituted with a 5-chloro-2-methoxyphenyl group and an acetic acid moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-((5-chloro-2-methoxyphenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methoxyaniline and 1,3-dimethylxanthine.
Coupling Reaction: The 5-chloro-2-methoxyaniline is coupled with 1,3-dimethylxanthine under specific conditions to form the intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to avoid side reactions.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(8-((5-chloro-2-methoxyphenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Halogen substitution reactions can occur, especially at the chloro group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(8-((5-chloro-2-methoxyphenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(8-((5-chloro-2-methoxyphenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases or proteases.
Pathways: Inhibition of enzyme activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(8-((5-chloro-2-methoxyphenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoic acid
- 2-(8-((5-chloro-2-methoxyphenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)butanoic acid
Uniqueness
The unique structure of 2-(8-((5-chloro-2-methoxyphenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid, particularly the presence of the acetic acid moiety, distinguishes it from similar compounds
Properties
IUPAC Name |
2-[8-(5-chloro-2-methoxyanilino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O5/c1-20-13-12(14(25)21(2)16(20)26)22(7-11(23)24)15(19-13)18-9-6-8(17)4-5-10(9)27-3/h4-6H,7H2,1-3H3,(H,18,19)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURCERLDYUSCNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3=C(C=CC(=C3)Cl)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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